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Introduction

Systemin is an 18-amino acid polypeptide hormone that plays a crucial role in the systemic
defense response of plants in the Solanaceae family, most notably in tomato (Solanum
lycopersicum).[1] Upon wounding, such as from herbivory, systemin is processed from its 200-
amino acid precursor, prosystemin, and is transported throughout the plant, triggering a
signaling cascade that leads to the production of various defense compounds, including
proteinase inhibitors.[1][2][3] The accurate extraction and quantification of endogenous
systemin are critical for studying plant defense mechanisms, screening for compounds that
modulate this pathway, and developing novel strategies for crop protection.

These application notes provide detailed protocols for the extraction, purification, and
guantification of endogenous systemin from plant tissues using two primary methods: Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked
Immunosorbent Assay (ELISA).

Systemin Signaling Pathway

Wounding of a plant leaf initiates the release of systemin into the apoplast, where it binds to
the systemin receptor (SYR1), a leucine-rich repeat receptor-like kinase on the plasma
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membrane.[2][4] This binding event triggers a rapid intracellular signaling cascade, including
ion channel activation, an influx of Ca2+, and the activation of a MAP kinase (MAPK) cascade.
[4][5] These events lead to the activation of phospholipase A2, which releases linolenic acid
from the membrane.[4][5] Linolenic acid is then converted to jasmonic acid (JA), a key signaling
molecule in plant defense, through the octadecanoid pathway.[3][4] Jasmonic acid
subsequently activates the expression of a wide range of defense-related genes, leading to the
synthesis of proteinase inhibitors and other anti-herbivory compounds.[1]
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Caption: Simplified diagram of the systemin signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for endogenous systemin
levels in tomato leaves, demonstrating the impact of wounding and the typical recovery and

detection limits of the described methods.

Table 1: Endogenous Systemin Levels in Solanum lycopersicum Leaves Measured by LC-
MS/MS
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Systemin
Plant Line Treatment Tissue Concentration  Reference
(pglg FW)
) Unwounded
Wild-Type Lower Leaves 253+4.1 [6]
(Control)
. Wounded Lower
Wild-Type Wounded 158.6 + 18.2 [6]
Leaves
) Upper (Systemic)
Wild-Type Wounded 457 £6.3 [6]
Leaves
Prosystemin
Overexpressing Unwounded Leaves 40.1+£5.5 [7]
(PS+)
Prosystemin
Unwounded Leaves Not Detected [7]

Antisense (PS-)

Data are presented as mean * standard deviation. FW = Fresh Weight.

Table 2: Performance of Systemin Quantification Methods

Limit of

Limit of Detection

Method Quantification Recovery Rate (%)
(LOD)
(LOQ)
Immunoaffinity-LC- 125 417 993 4 5.2
. . 3+5.
MS/MS PY PY
ELISA ~5 ng/mL ~15 ng/mL Not Reported

Experimental Protocols

l. Extraction and Purification of Endogenous Systemin
for LC-MS/MS Analysis
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This protocol describes a comprehensive workflow for the extraction and purification of
systemin from tomato leaves, incorporating solid-phase extraction (SPE) for initial cleanup and
immunoaffinity chromatography for specific enrichment.
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Caption: Workflow for systemin extraction and purification.
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A. Materials and Reagents

Extraction Buffer: 1% (v/v) Trifluoroacetic acid (TFA) in 15% (v/v) acetonitrile.

e SPE Columns: C18 solid-phase extraction cartridges.

o SPE Conditioning Solution: 100% Methanol.

e SPE Equilibration Solution: 0.1% (v/v) TFA in water.

e SPE Wash Solution: 0.1% (v/v) TFA in 5% (v/v) acetonitrile.

e SPE Elution Solution: 0.1% (v/v) TFA in 60% (v/v) acetonitrile.

o Immunoaffinity Column: Anti-systemin polyclonal antibodies covalently coupled to a solid
support (e.g., CNBr-activated Sepharose).

e Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

o Elution Buffer: 0.1 M Glycine-HCI, pH 2.5.

o Neutralization Buffer: 1 M Tris-HCI, pH 8.5.

B. Protocol for Extraction and SPE

e Harvest plant tissue (e.g., tomato leaves) and immediately freeze in liquid nitrogen to prevent
degradation.

o Grind the frozen tissue to a fine powder using a mortar and pestle.

» Transfer approximately 1 g of the powdered tissue to a pre-chilled tube.

o Add 5 mL of cold extraction buffer to the tube.

» Homogenize the sample using a polytron homogenizer for 1-2 minutes on ice.

o Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

o Carefully collect the supernatant.
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Condition a C18 SPE cartridge by passing 5 mL of 100% methanol, followed by 10 mL of
0.1% TFA in water.

Load the supernatant onto the conditioned SPE cartridge.

Wash the cartridge with 10 mL of SPE wash solution to remove polar impurities.

Elute the peptide fraction with 5 mL of SPE elution solution.

Dry the eluted fraction using a vacuum concentrator.
C. Protocol for Immunoaffinity Purification
e Reconstitute the dried peptide fraction from the SPE step in 1 mL of binding/wash buffer.

o Equilibrate the anti-systemin immunoaffinity column with 5 column volumes of binding/wash
buffer.

o Load the reconstituted sample onto the immunoaffinity column and allow it to flow through by
gravity.

e Wash the column with 10 column volumes of binding/wash buffer to remove non-specifically
bound proteins.

o Elute the bound systemin with 3-5 column volumes of elution buffer, collecting 1 mL
fractions into tubes containing 100 pL of neutralization buffer.

e Pool the fractions containing the purified systemin.
» Desalt the pooled fractions using a C18 ZipTip or equivalent and dry under vacuum.

» Reconstitute the final sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic
acid in water).

Il. Quantification of Systemin by LC-MS/MS

A. LC-MS/MS Parameters

e LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um particle size).
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» Mobile Phase A: 0.1% (v/v) Formic acid in water.

e Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

o Gradient: A linear gradient from 5% to 40% B over 15 minutes.
e Flow Rate: 0.3 mL/min.

* Injection Volume: 5 pL.

e Mass Spectrometer: Triple quadrupole mass spectrometer.

« lonization Mode: Positive electrospray ionization (ESI+).

e Multiple Reaction Monitoring (MRM) Transitions:

o Monitor at least two specific precursor-to-product ion transitions for systemin and a stable
isotope-labeled internal standard. The selection of optimal transitions should be
determined empirically by infusing a systemin standard.

B. Quantification
e Prepare a standard curve of known concentrations of a synthetic systemin standard.

o Spike a known amount of a stable isotope-labeled systemin internal standard into all
samples and standards.

» Analyze the samples and standards by LC-MS/MS using the optimized MRM method.
o Calculate the peak area ratio of the endogenous systemin to the internal standard.

o Determine the concentration of endogenous systemin in the samples by comparing their
peak area ratios to the standard curve.

lll. Quantification of Systemin by Indirect ELISA

This protocol provides a framework for the semi-quantitative or quantitative detection of
systemin in plant extracts. Optimization of antibody and antigen concentrations is
recommended for specific applications.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b549619?utm_src=pdf-body
https://www.benchchem.com/product/b549619?utm_src=pdf-body
https://www.benchchem.com/product/b549619?utm_src=pdf-body
https://www.benchchem.com/product/b549619?utm_src=pdf-body
https://www.benchchem.com/product/b549619?utm_src=pdf-body
https://www.benchchem.com/product/b549619?utm_src=pdf-body
https://www.benchchem.com/product/b549619?utm_src=pdf-body
https://www.benchchem.com/product/b549619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

A. Materials and Reagents

o Coating Buffer: 0.1 M Sodium bicarbonate, pH 9.6.

o Wash Buffer: PBS containing 0.05% (v/v) Tween-20 (PBST).

» Blocking Buffer: 5% (w/v) non-fat dry milk in PBST.

e Primary Antibody: Anti-systemin polyclonal or monoclonal antibody.

e Secondary Antibody: HRP-conjugated anti-rabbit (or anti-mouse) 1gG.

e Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

e Stop Solution: 2 M H2SOa.

e Plant Extract: Prepared as in section 1.B, steps 1-7. The supernatant can be used directly or
after SPE purification.

B. ELISA Protocol

» Dilute the synthetic systemin standard or plant extract in coating buffer. A starting
concentration of 1-10 pg/mL for coating is recommended.

e Add 100 pL of the diluted antigen solution to each well of a 96-well microtiter plate.

 Incubate overnight at 4°C.

e Wash the plate three times with 200 uL of wash buffer per well.

» Block the remaining protein-binding sites by adding 200 pL of blocking buffer to each well
and incubating for 1-2 hours at room temperature.

e Wash the plate three times with wash buffer.

e Add 100 pL of the primary antibody, diluted in blocking buffer, to each well. The optimal
dilution needs to be determined empirically (e.g., 1:1000 to 1:10,000).

¢ Incubate for 1-2 hours at room temperature.
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e Wash the plate five times with wash buffer.

e Add 100 pL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each
well. The optimal dilution is typically recommended by the manufacturer.

e Incubate for 1 hour at room temperature.
e Wash the plate five times with wash buffer.

e Add 100 pL of TMB substrate solution to each well and incubate in the dark for 15-30
minutes, or until sufficient color development is observed.

» Stop the reaction by adding 50 uL of stop solution to each well.
e Read the absorbance at 450 nm using a microplate reader.

o For quantitative analysis, generate a standard curve using known concentrations of synthetic
systemin and determine the concentration in the plant extracts by interpolation.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the
extraction and quantification of endogenous systemin from plant tissues. The choice between
LC-MS/MS and ELISA will depend on the required sensitivity, specificity, and available
instrumentation. LC-MS/MS offers higher specificity and sensitivity, making it the gold standard
for absolute quantification. ELISA provides a higher-throughput and more cost-effective
alternative, suitable for screening and relative quantification. Careful sample preparation and
optimization of each step are crucial for obtaining accurate and reproducible results in the
study of this important plant signaling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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